β-Lactam Synthesis Yield: Acetoxyacetyl Chloride Enables High-Yield Taxol Side-Chain Production
In a kilogram-scale synthesis of (±)-cis-3-acetoxy-4-phenylazetidin-2-one (a Taxol side-chain intermediate), the Staudinger reaction between hydrobenzamide and acetoxyacetyl chloride achieved an overall yield of approximately 80% [1]. While direct comparative data for alternative acyl chlorides under identical conditions is not reported, this high yield is specifically attributed to the reactivity profile of acetoxyacetyl chloride in this context [2].
| Evidence Dimension | Overall yield in β-lactam synthesis |
|---|---|
| Target Compound Data | Approximately 80% overall yield for (±)-cis-3-acetoxy-4-phenylazetidin-2-one synthesis |
| Comparator Or Baseline | Not specified; class-level inference based on typical β-lactam synthesis yields using other acyl chlorides (e.g., 48-91% range for related Staudinger reactions) |
| Quantified Difference | N/A (class-level inference) |
| Conditions | Staudinger reaction with hydrobenzamide and base, followed by reductive/hydrolytic deprotection |
Why This Matters
The high yield demonstrates the compound's suitability for cost-effective, scalable production of the Taxol side chain, a critical intermediate in anticancer drug synthesis.
- [1] Rey, A. W., Droghini, R., Douglas, J. L., Vemishetti, P., Boettger, S. D., Racha, S., & Dillon, J. L. (1994). Practical synthesis of 4-aryl- and 4-heteroarylazetidin-2-ones: applications in the synthesis of the Taxol side chain. Canadian Journal of Chemistry, 72(10), 2131-2136. View Source
- [2] Oliveira, I. P., & Silva, S. M. P. (2025). Cloreto de Acetoxiacetila (CAS No 13831-31-7). Revista Virtual de Química. https://doi.org/10.21577/1984-6835.20240066 View Source
